[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
NLO monomer
Brand Name:
Vulcanchem
CAS No.:
152100-45-3
VCID:
VC21095489
InChI:
InChI=1S/C14H16N2O4/c1-2-14(17)20-10-13-4-3-9-15(13)11-5-7-12(8-6-11)16(18)19/h2,5-8,13H,1,3-4,9-10H2/t13-/m0/s1
SMILES:
C=CC(=O)OCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula:
C14H16N2O4
Molecular Weight:
276.29 g/mol
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
CAS No.: 152100-45-3
Cat. No.: VC21095489
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | NLO monomer |
|---|---|
| CAS No. | 152100-45-3 |
| Molecular Formula | C14H16N2O4 |
| Molecular Weight | 276.29 g/mol |
| IUPAC Name | [(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate |
| Standard InChI | InChI=1S/C14H16N2O4/c1-2-14(17)20-10-13-4-3-9-15(13)11-5-7-12(8-6-11)16(18)19/h2,5-8,13H,1,3-4,9-10H2/t13-/m0/s1 |
| Standard InChI Key | HCVPUFHAWIINEQ-ZDUSSCGKSA-N |
| Isomeric SMILES | C=CC(=O)OC[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
| SMILES | C=CC(=O)OCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C=CC(=O)OCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator